molecular formula C33H28O10 B1245286 curtisian B

curtisian B

Cat. No. B1245286
M. Wt: 584.6 g/mol
InChI Key: FVIXJWLGXKDNER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Curtisian B is a para-terphenyl that consists of 1,4-diphenylbenzene substituted by acetyloxy groups at positions 3', 5' and 6', hydroxy groups at positions 4 and 4'' and a (3-phenylpropanoyl)oxy group at position 2'. It is isolated from the fruit body of the mushroom Paxillus curtisii and exhibits radical scavenging activity. It has a role as a metabolite and a radical scavenger. It is an acetate ester, a 3-phenylpropionate ester, a member of phenols and a para-terphenyl. It derives from a hydride of a 1,4-diphenylbenzene.

Scientific Research Applications

Antioxidant Activity

Curtisians, including Curtisian B, have demonstrated significant antioxidant activities. Curtisians I-L from Paxillus curtisii showed notable antioxidant effects, especially in the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical-scavenging assay (Quang et al., 2003). Furthermore, other derivatives like Curtisians A-D exhibited inhibitory activity against lipid peroxidation, indicating their potential as natural antioxidants (Yun et al., 2000).

Neuroprotective Properties

Curtisians have been found to possess neuroprotective qualities. In particular, they protect cultured neuronal cells against glutamate neurotoxicity, which is significant in the context of neurodegenerative diseases. Their mechanism involves blocking NMDA receptor-mediated cell death and exhibiting antioxidative activity against iron-mediated oxidative damage (Lee et al., 2003).

Iron Chelation and Fungal Ecology

Curtisians from Paxillus curtisii are involved in iron chelation, which is crucial in the degradation of wood by fungi. Their iron chelation ability has been demonstrated through assays, supporting the role of p-terphenyl curtisians in fungal ecology (Lee et al., 2013).

Antioxidative Properties Against DNA and Cellular Damage

Curtisians have shown significant protective effects against oxidative damage, particularly in safeguarding supercoiled DNA and 2-deoxyribose from hydroxyl radicals. This indicates their potential in preventing cellular damage caused by oxidative stress (Lee et al., 2009).

properties

Product Name

curtisian B

Molecular Formula

C33H28O10

Molecular Weight

584.6 g/mol

IUPAC Name

[2,4,5-triacetyloxy-3,6-bis(4-hydroxyphenyl)phenyl] 3-phenylpropanoate

InChI

InChI=1S/C33H28O10/c1-19(34)40-30-28(23-10-14-25(37)15-11-23)32(42-21(3)36)33(43-27(39)18-9-22-7-5-4-6-8-22)29(31(30)41-20(2)35)24-12-16-26(38)17-13-24/h4-8,10-17,37-38H,9,18H2,1-3H3

InChI Key

FVIXJWLGXKDNER-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C(=C(C(=C1OC(=O)C)C2=CC=C(C=C2)O)OC(=O)CCC3=CC=CC=C3)OC(=O)C)C4=CC=C(C=C4)O

synonyms

curtisian B
curtisian-B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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